Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate

Bcl-2 inhibition Regioisomer SAR Apoptosis

Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate (molecular formula: C14H15Cl2NO6; molecular weight: 364.18 g/mol) is a chiral, enantiomerically pure pyrrolidine-3-carboxylate ester supplied as an oxalate salt. The compound features a 2,6-dichlorophenyl substituent at the C2 position of the pyrrolidine ring with defined (3S) stereochemistry and a methyl ester at C3.

Molecular Formula C14H15Cl2NO6
Molecular Weight 364.2 g/mol
Cat. No. B12636347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate
Molecular FormulaC14H15Cl2NO6
Molecular Weight364.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCNC1C2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C12H13Cl2NO2.C2H2O4/c1-17-12(16)7-5-6-15-11(7)10-8(13)3-2-4-9(10)14;3-1(4)2(5)6/h2-4,7,11,15H,5-6H2,1H3;(H,3,4)(H,5,6)/t7-,11?;/m0./s1
InChIKeyNCRPYAQKYACJFV-SRDKQIOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate Oxalate: Chiral Pyrrolidine Building Block for Bcl-2-Targeted Research


Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate (molecular formula: C14H15Cl2NO6; molecular weight: 364.18 g/mol) is a chiral, enantiomerically pure pyrrolidine-3-carboxylate ester supplied as an oxalate salt. The compound features a 2,6-dichlorophenyl substituent at the C2 position of the pyrrolidine ring with defined (3S) stereochemistry and a methyl ester at C3. This specific substitution pattern and stereochemical configuration distinguish it from the more widely referenced 2,4-dichlorophenyl regioisomer and from racemic or opposite-enantiomer forms, making it a critical intermediate for structure–activity relationship (SAR) studies in programs targeting anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins .

Why Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate Oxalate Cannot Be Replaced by Common Analogs


Generic substitution with the 2,4-dichlorophenyl regioisomer (CAS 1212452-29-3) or the corresponding free-base/racemic forms is scientifically unsound for target engagement experiments. The 2,6- vs. 2,4-dichloro substitution pattern alters the dihedral angle between the aromatic ring and the pyrrolidine scaffold, which in turn modulates the three-dimensional presentation of the methyl ester and the basic nitrogen to the target binding pocket . In Bcl-2 inhibitor pharmacophores, the 2,6-substitution geometry is required to correctly orient the hydrophobic chlorines within the P2 pocket, a binding mode not achievable with the 2,4-isomer . Furthermore, the (3S) absolute configuration is essential for chiral recognition; the (3R) enantiomer or racemate exhibits a significantly altered fit and, where tested, a drop in inhibitory potency . The oxalate counterion also confers practical advantages in handling, solubility, and crystallinity that the free base does not offer, reducing experimental variability in reproducible dosing .

Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate Oxalate: Quantitative Differentiation Evidence


Regioisomeric Selectivity: 2,6-Dichloro vs. 2,4-Dichloro Substitution Defines Bcl-2 Binding Pocket Occupancy

The 2,6-dichlorophenyl substitution pattern is a documented structural requirement for binding to the P2 hydrophobic pocket in Bcl-2 inhibitors, as disclosed in patent WO-2019210828-A1 [1]. The 2,4-dichlorophenyl regioisomer (CAS 1212452-29-3) represents a commonly available alternative , but its substitution geometry misaligns the chlorine atoms relative to the key residues in the Bcl-2 BH3-binding groove. While direct comparative Ki or IC50 data for these two specific compounds is not publicly available from a single head-to-head study, the Bcl-2 pharmacophore literature establishes that moving a chlorine from the 6- to the 4-position alters the dihedral angle between the aryl ring and the pyrrolidine, sterically disfavoring the active conformation [2].

Bcl-2 inhibition Regioisomer SAR Apoptosis

Stereochemical Stringency: (3S) vs. (3R) Enantiomer Determines Biological Activity in Bcl-2 Context

The target compound is supplied as the single (3S) enantiomer, which is the stereochemical configuration required for Bcl-2 inhibitory activity. The (3R) enantiomer of 2-(2,6-dichlorophenyl)pyrrolidine (the corresponding amine) is commercially available as a separate catalog item and is inactive against Bcl-2 targets [1]. Although direct IC50 values comparing the (3S) and (3R) forms of the methyl ester are not available in the public domain, the patent claims for Bcl-2 inhibitors consistently specify the (S) configuration at the pyrrolidine C3 position for any compound bearing a carboxylic acid or ester substituent [1].

Stereochemistry Chiral resolution Bcl-2 inhibitors

Salt-Form Advantage: Oxalate Salt vs. Free Base for Solubility, Crystallinity, and Handling

The oxalate salt form of methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate is reported to enhance solubility in polar solvents and improve crystallinity relative to the free base . This is consistent with general pharmaceutical salt-form principles: the oxalate counterion increases the melting point and provides a well-defined crystalline lattice, which reduces hygroscopicity and improves long-term storage stability [1]. The free base of 2-(2,6-dichlorophenyl)pyrrolidine is an oil or low-melting solid (MW: 216.11 g/mol; XLogP3: 3.1), and its handling for quantitative experiments is complicated by stickiness and inconsistent weighing . By contrast, the oxalate salt (MW: 364.18 g/mol) is a stable crystalline powder enabling accurate weigh-and-dispense workflows.

Salt selection Solubility Crystallinity Weighing accuracy

CYP450 Off-Target Liability Profile: Low Risk of Drug-Drug Interaction in Cell-Based Bcl-2 Assay Cascades

In a ChEMBL-curated BindingDB dataset, a closely related pyrrolidine scaffold bearing the 2,6-dichlorophenyl group was profiled against human recombinant CYP3A4, CYP2D6, and CYP2C9, showing IC50 values consistently >5,000 nM [1]. These values indicate negligible inhibition of major drug-metabolizing cytochrome P450 isoforms. Although not a direct measurement of the target compound itself, the data provide class-level assurance that the 2,6-dichlorophenyl-pyrrolidine chemotype has low CYP liability, which is particularly relevant when the compound is used as a tool molecule in cellular assays where co-administered standard-of-care agents may be CYP substrates [2]. This profile contrasts with certain other Bcl-2 inhibitor intermediates (e.g., venetoclax-related fragments) that carry CYP2C8 or CYP3A4 flags.

CYP450 inhibition Off-target Drug interaction

Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate Oxalate: Evidence-Based Application Scenarios


Synthesis of Conformationally Constrained Bcl-2 Inhibitor Analogs

The (3S) absolute configuration and 2,6-dichloro substitution pattern directly match the SAR requirements outlined in Bcl-2 inhibitor patents [1]. The methyl ester serves as a readily hydrolysable protecting group; mild saponification (LiOH, THF/water) liberates the free carboxylic acid, which can then be coupled to the P4-binding fragment of the inhibitor. The oxalate salt simplifies handling and quantitative charging in parallel synthesis arrays. This scenario is grounded in patent claims where the (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate core is explicitly enumerated as an active intermediate [1].

Chiral Reference Standard for Enantiomeric Purity Determination in Process Chemistry

Because the (3S) enantiomer is the biologically active form, process chemistry groups require a certified single-enantiomer standard to validate chiral HPLC methods and track enantiomeric purity during scale-up . The high crystallinity of the oxalate salt makes it suitable for preparing calibration solutions with precise concentrations, minimizing integration errors. Use of the opposite (3R) enantiomer or the racemate as a reference standard would compromise method validation, as only the (3S) form corresponds to the drug substance specification .

Cellular Bcl-2 Dependency Assays with Negligible CYP-Mediated Artifacts

In cellular oncology models where Bcl-2 dependency is probed using co-treatment with standard chemotherapeutics (e.g., doxorubicin, which is metabolized by CYP2D6 and CYP3A4), the low CYP inhibition profile of the 2,6-dichlorophenyl-pyrrolidine chemotype (IC50 >5,000 nM) [2] ensures that any observed synergy or antagonism reflects genuine on-target biology rather than pharmacokinetic interaction artifacts. This makes the compound a cleaner tool than certain alternative Bcl-2 probes that carry CYP flags.

Regioisomer-Specific SAR Libraries for P2-Pocket Optimization

The 2,6-dichloro substitution is essential for correct P2-pocket occupancy [1]; the 2,4-dichloro regioisomer provides a matched-pair control. Procurement of both the 2,6- and 2,4-regioisomers enables systematic exploration of the vector and steric requirements of the P2 pocket, a standard medicinal chemistry approach. The oxalate salt form of both isomers ensures consistent solubility and purity across the matched pair, removing formulation artifacts from the SAR analysis .

Quote Request

Request a Quote for Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.